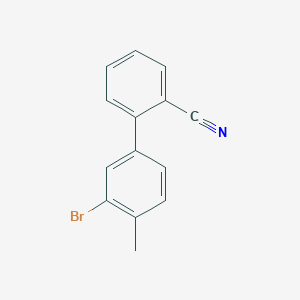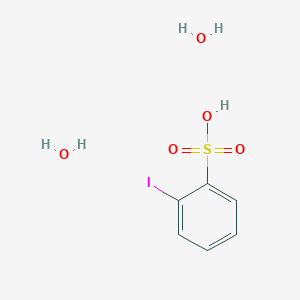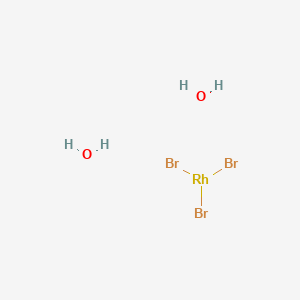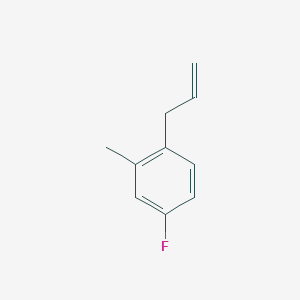
3-(4-Fluoro-2-methylphenyl)-1-propene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-2-methylphenyl)-1-propene, also known as 4-Fluoro-2-methylphenylpropene, is a colorless, volatile liquid with a melting point of -42.5°C and a boiling point of 67.5°C. It is an important synthetic intermediate used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a starting material for the manufacture of several other organic compounds, including polymers and plastics.
Applications De Recherche Scientifique
3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis, as a reactant in chemical reactions, and as a catalyst in polymerization reactions. It is also used as a model compound in the study of reaction mechanisms and in the development of new synthetic strategies.
Mécanisme D'action
The mechanism of action of 3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene is not fully understood. However, it is believed to be involved in several biochemical and physiological processes, including the regulation of gene expression and the metabolism of proteins and carbohydrates. It is also believed to be involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(this compoundethylphenyl)-1-propene are not fully understood. However, it is believed to play a role in the regulation of gene expression, protein and carbohydrate metabolism, and cell growth and differentiation. It is also believed to have antioxidant, anti-inflammatory, and anti-cancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene in laboratory experiments has several advantages. It is a relatively inexpensive and readily available starting material for the synthesis of a variety of organic compounds. It is also a highly volatile compound, which makes it easy to purify by distillation or crystallization. Additionally, it is a stable compound and can be stored for extended periods of time without significant degradation.
However, there are some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound and can react with other compounds in the presence of acid catalysts. Additionally, it is a relatively toxic compound and should be handled with care.
Orientations Futures
The future directions for 3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene are numerous. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of new synthetic strategies. It could also be used in the study of reaction mechanisms and in the development of new catalysts. Additionally, it could be used as a model compound in the study of biochemical and physiological processes, such as gene expression, protein and carbohydrate metabolism, and cell growth and differentiation. Finally, it could be used as a reagent in organic synthesis and as a reactant in chemical reactions.
Méthodes De Synthèse
3-(3-(4-Fluoro-2-methylphenyl)-1-propene, 97%ethylphenyl)-1-propene can be synthesized by a variety of methods, including the reaction of 4-fluoro-2-methylphenol with propene in the presence of an acid catalyst. This reaction is reversible and yields a mixture of the desired product and the starting materials. The product can be further purified by distillation or crystallization. Another method involves the reaction of 4-fluoro-2-methylphenol with ethylene in the presence of an acid catalyst. This reaction is also reversible and yields a mixture of the desired product and the starting materials. The product can be further purified by distillation or crystallization.
Propriétés
IUPAC Name |
4-fluoro-2-methyl-1-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-3-4-9-5-6-10(11)7-8(9)2/h3,5-7H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPNFMOONFGUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)
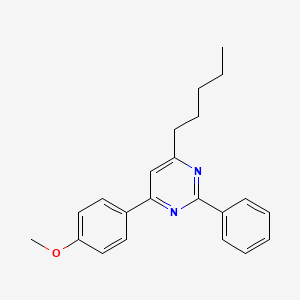



![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)


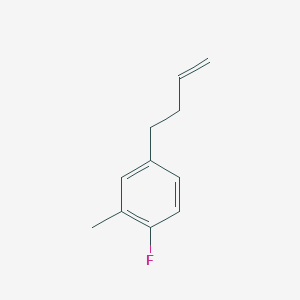
![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)

